2-Amino-5-nitrothiazole
Overview
Description
N2,N2-Dimethylguanosine is a modified nucleoside found in transfer RNA (tRNA) and small nuclear RNA (snRNA) of archaebacteria and eukaryotes . It is a derivative of guanosine, where two methyl groups are attached to the nitrogen atom at the second position of the guanine base. This modification plays a crucial role in the stability and function of tRNA during protein synthesis .
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-nitrothiazole is the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) . This enzyme plays a crucial role in the energy metabolism of anaerobic bacteria and parasites .
Mode of Action
This compound inhibits the function of PFOR . The compound abstracts a proton from the thiamine pyrophosphate vitamin co-factor of PFOR, thereby inhibiting the production of acetyl-coenzyme A and CO2, which are necessary for energy metabolism .
Biochemical Pathways
The inhibition of PFOR disrupts the energy metabolism of the microorganisms. This leads to a suppression of the growth of various microorganisms such as Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile .
Pharmacokinetics
It’s known that the compound has a molar mass of 16515 g/mol and a melting point of 181-183°C . It has a pKa value of 2.96 and a solubility of 25 g/L in water at 25°C , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the suppression of the growth of certain microorganisms . Some analogues of this compound have shown improved activity over the parent compound against PFOR-utilizing microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be kept in a dry, cool, and well-ventilated place . It’s also advised to avoid dust formation .
Biochemical Analysis
Biochemical Properties
2-Amino-5-nitrothiazole has been found to interact with various enzymes and proteins. It is known to inhibit the synthesis of mycolic acids, disrupting the cell membrane of bacteria This interaction with bacterial enzymes and proteins is a key aspect of its antimicrobial activity
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It acts as a hypoxic radiosensitizer, making cells more susceptible to radiation therapy . It influences cell function by disrupting cell signaling pathways and affecting gene expression . The compound’s impact on cellular metabolism is also notable, as it disrupts the synthesis of mycolic acids, a key component of bacterial cell walls .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibiting enzymes and disrupting cell membranes . This binding can lead to changes in gene expression, affecting the function and behavior of cells
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been observed to have a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It was found to be more toxic to mice than misonidazole and produced a spectrum of symptoms, including hyperactivity and agitation . The maximum levels of this compound achievable in the tumors after intraperitoneal injection of nontoxic doses of the drug were low .
Metabolic Pathways
It is known to inhibit the synthesis of mycolic acids, which suggests that it interacts with the enzymes involved in this process
Transport and Distribution
It is soluble in water, ethanol, and acetone, which suggests that it could be transported through the bloodstream and across cell membranes
Subcellular Localization
Given its solubility and its known interactions with enzymes and proteins, it is likely that it can enter cells and interact with various subcellular structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethylguanosine typically involves the methylation of guanosine. One convenient method for its preparation includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of N2,N2-Dimethylguanosine is not extensively documented, but it generally follows similar synthetic routes as laboratory methods. The scalability of the process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethylguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to guanosine.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of N2,N2-Dimethylguanosine.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives depending on the reagents used.
Scientific Research Applications
N2,N2-Dimethylguanosine has several scientific research applications:
Comparison with Similar Compounds
N2-Methylguanosine: Similar to N2,N2-Dimethylguanosine but with only one methyl group attached to the nitrogen atom at the second position.
N1-Methylguanosine: Methyl group attached to the nitrogen atom at the first position.
N2,N2-Dimethyladenosine: Similar structure but with an adenine base instead of guanine.
Uniqueness: N2,N2-Dimethylguanosine is unique due to its dual methylation at the second position, which significantly enhances its stability and function in tRNA compared to other methylated nucleosides . This dual methylation provides stronger base-stacking interactions and greater resistance to enzymatic degradation, making it a critical modification for the proper functioning of tRNA during protein synthesis .
Properties
IUPAC Name |
5-nitro-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHADVKEHAFNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID6020066 | |
Record name | 2-Amino-5-nitro-1,3-thiazole | |
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Molecular Weight |
145.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Vapor Pressure |
0.000743 [mmHg] | |
Record name | 2-Amino-5-nitrothiazole | |
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Color/Form |
Greenish-yellow to orange-yellow fluffy powder | |
CAS No. |
121-66-4 | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Thiazolamine, 5-nitro- | |
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Record name | 2-Amino-5-nitro-1,3-thiazole | |
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Record name | 5-nitrothiazol-2-ylamine | |
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Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Melting Point |
396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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